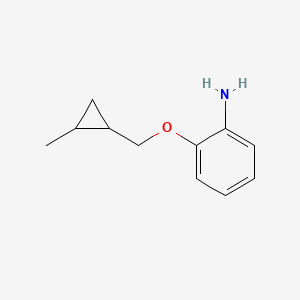

2-((2-Methylcyclopropyl)methoxy)aniline

Description

2-((2-Methylcyclopropyl)methoxy)aniline (CAS: VC17453389; molecular formula: C₁₁H₁₅NO; molecular weight: 177.24 g/mol) is an aromatic amine featuring a methoxy group substituted with a 2-methylcyclopropyl moiety at the ortho position of the aniline ring. This structural configuration confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and organic synthesis . The compound is synthesized via alkylation reactions between aniline derivatives and cyclopropylmethyl halides or related reagents, optimized for high purity and yield. Its applications span drug discovery, where it serves as a scaffold for bioactive molecules, and material science, where its reactivity enables tailored modifications for functional materials .

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

2-[(2-methylcyclopropyl)methoxy]aniline |

InChI |

InChI=1S/C11H15NO/c1-8-6-9(8)7-13-11-5-3-2-4-10(11)12/h2-5,8-9H,6-7,12H2,1H3 |

InChI Key |

CCAJOEYWJTYVPA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC1COC2=CC=CC=C2N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methylcyclopropyl)methoxy)aniline can be achieved through several methods. One common approach involves the reaction of 2-methylcyclopropylmethanol with aniline in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process can be optimized for higher yields and purity by employing advanced catalytic systems and continuous flow reactors. The use of transition metal catalysts, such as palladium or ruthenium complexes, can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-((2-Methylcyclopropyl)methoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Nitro, halo, and sulfonyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Potential

Research indicates that compounds similar to 2-((2-Methylcyclopropyl)methoxy)aniline may exhibit antidepressant properties. The methoxy substitution on the phenethylamine framework is hypothesized to enhance the pharmacological profile, potentially leading to novel therapeutic agents for mood disorders.

Anticancer Activity

Studies have suggested that derivatives of aniline, including those with cyclopropyl substitutions, may possess anticancer properties. The unique steric and electronic characteristics imparted by the cyclopropyl group could contribute to selective interactions with biological targets involved in cancer progression.

Synthesis and Bioavailability

The synthesis of this compound can be achieved through various methodologies that enhance its solubility and bioavailability, critical factors for pharmacological applications. The oxalate salt form of related compounds indicates a stable ionic state, facilitating its use in drug formulations.

Polymer Chemistry

Polymerization Studies

The compound can be utilized in chemical polymerization processes, particularly in two-phase systems. Research has shown that polymerization of aniline derivatives can lead to novel materials with unique properties, such as conductivity and mechanical strength . The incorporation of this compound into polymer matrices may yield materials suitable for electronic applications.

Cosmetic Formulations

In cosmetic science, polymers derived from aniline compounds are increasingly used as emulsifiers, thickeners, and film formers. The specific properties of this compound could enhance the stability and sensory attributes of cosmetic products, making it a candidate for formulation development .

Environmental Applications

Degradation Studies

The environmental fate of aniline derivatives, including this compound, is crucial for assessing their ecological impact. Research has indicated that certain microbial strains can degrade substituted anilines effectively, suggesting potential bioremediation applications . Understanding the degradation pathways can inform safety assessments and regulatory compliance.

Case Studies

Mechanism of Action

The mechanism of action of 2-((2-Methylcyclopropyl)methoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural nuances of 2-((2-Methylcyclopropyl)methoxy)aniline significantly influence its chemical and biological behavior compared to analogs. Below is a detailed analysis of key differences:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Substitution Position and Steric Effects :

- The 2-((2-Methylcyclopropyl)methoxy) group in the target compound introduces significant steric hindrance, limiting access to certain enzyme active sites compared to para-substituted analogs like 5-(Cyclopropylmethoxy)-2-methylaniline .

- 2-(1-Methylcyclopropyl)aniline lacks the methoxy linker, reducing steric bulk and enabling faster reaction kinetics in coupling reactions .

Functional Group Influence :

- The methylsulfonyl group in 2-(Cyclopropylmethoxy)-5-(methylsulfonyl)aniline enhances solubility in aqueous media and improves binding to polar targets like bacterial enzymes .

- N-isobutyl substitution in 2-methoxy-5-methyl-N-(2-methylpropyl)aniline increases lipophilicity, favoring blood-brain barrier penetration in neuroactive drug candidates .

Biological Activity Trends :

- Compounds with cyclopropylmethoxy groups (e.g., target compound and 5-(Cyclopropylmethoxy)-2-methylaniline ) show moderate antimicrobial activity, while methylsulfonyl -containing derivatives exhibit stronger inhibition against Gram-positive bacteria .

- 3-ethoxy-N-(2-methylpropyl)aniline demonstrates higher affinity for G-protein-coupled receptors due to its ethoxy and alkylamine substituents .

Synthetic Utility :

- The target compound’s methoxy-cyclopropylmethyl structure allows regioselective modifications, such as nitration or halogenation, which are less feasible in 2-(1-Methylcyclopropyl)aniline due to electronic deactivation .

Biological Activity

2-((2-Methylcyclopropyl)methoxy)aniline, a compound with potential pharmacological applications, has garnered interest in recent years due to its structural features that may influence its biological activity. This article reviews the current understanding of its biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Weight : 179.25 g/mol

- Functional Groups : Aniline (amine), methoxy (ether), and cyclopropyl (cyclic alkane).

Research indicates that compounds similar to this compound may exhibit biological activity through several mechanisms:

- Kinase Inhibition : Some studies suggest that derivatives of aniline can inhibit key kinases involved in cancer signaling pathways, such as EGFR and ALK, leading to reduced cell proliferation and survival in cancer cell lines .

- Apoptosis Induction : Compounds within this class have been observed to induce apoptosis in tumor cells. This is often mediated by the activation of caspases and other apoptotic pathways, which are critical for eliminating cancer cells .

- Antioxidant Activity : Certain aniline derivatives also exhibit antioxidant properties, potentially protecting cells from oxidative stress and inflammation .

In Vitro Studies

A summary of in vitro studies on this compound and related compounds is presented below:

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Study A | H1975 (EGFR T790M/L858R) | 0.07829 ± 0.03 | Kinase inhibition |

| Study B | H2228 (EML4-ALK) | 0.08183 ± 0.02 | Kinase inhibition |

| Study C | MCF-7 (Breast cancer) | 15.63 | Apoptosis induction |

Case Studies

- Case Study on Cancer Cell Lines : In a comparative study, various aniline derivatives were tested against multiple cancer cell lines including MCF-7 and H1975. The results indicated that modifications to the cyclopropyl group significantly enhanced the cytotoxic effects of these compounds, suggesting a structure-activity relationship that warrants further investigation .

- Animal Models : Preliminary studies using animal models have shown that compounds similar to this compound can reduce tumor size and improve survival rates when administered in therapeutic doses. These findings support the potential for clinical applications in oncology .

Potential Therapeutic Applications

Given its biological activity, this compound may have several therapeutic applications:

- Cancer Treatment : As an inhibitor of key oncogenic pathways, this compound could be developed as a targeted therapy for specific types of cancer.

- Neurological Disorders : The antioxidant properties suggest potential use in neurodegenerative diseases where oxidative stress is a contributing factor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.